

# Delcasertib: Preclinical vs. Clinical Results at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Delcasertib

CAS No.: 949100-39-4

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The table below summarizes the key findings from both phases of development.

Aspect	Preclinical Results	Clinical Results (PROTECTION AMI Trial)
Infarct Size	Significant reduction (up to 70%) in animal models [1] [2].	No significant difference vs. placebo across all doses [3] [1] [4].
Heart Function	Improved heart function in animal studies [5].	No difference in left ventricular ejection fraction at 3 months [3] [4].
ECG Recovery	Not explicitly detailed in results.	No improvement in ST-segment recovery [3] [4].
Clinical Outcomes	Not applicable.	No differences in death, heart failure, or serious arrhythmias [3] [4].
Key Metric (CK-MB AUC)	Data not available from provided results.	Median ~5000 ng·h/mL for all groups (no statistical difference) [3].

## Detailed Preclinical and Clinical Experimental Data

To understand the context of the results, here is a breakdown of the experimental methodologies used.

## Preclinical Studies

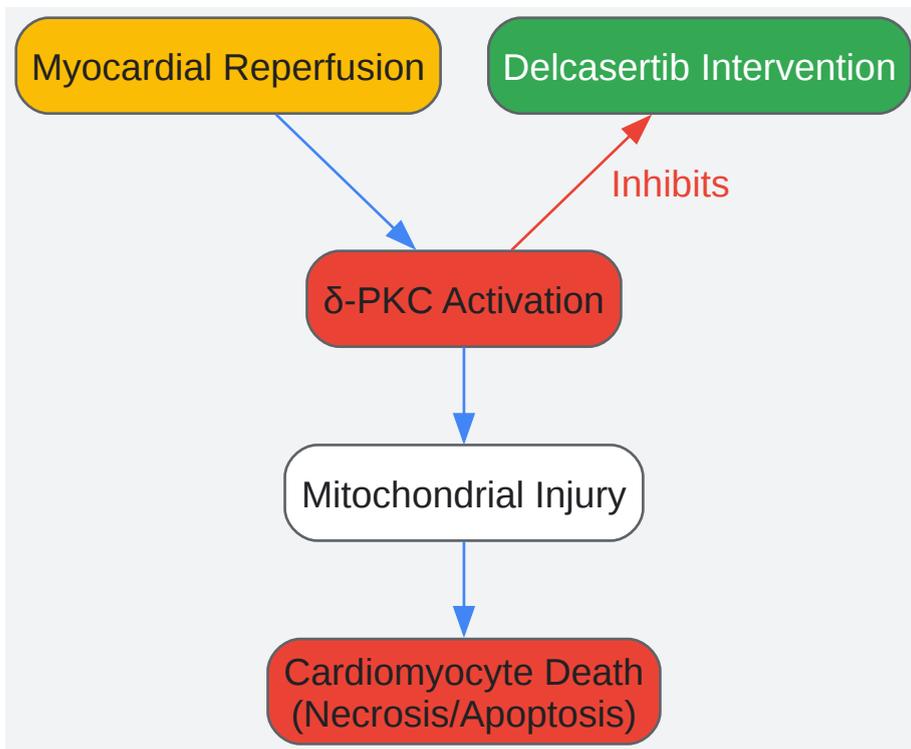
- **Objective:** To determine if inhibiting the delta-protein kinase C ( $\delta$ -PKC) enzyme with **delcasertib** could reduce cell death caused by restoring blood flow (reperfusion injury) to the heart [5].
- **Model:** Experiments were conducted in animal models of acute myocardial infarction [1] [2].
- **Intervention:** **Delcasertib** was administered. Its mechanism involves a peptide that inhibits  $\delta$ -PKC translocation, conjugated to a cell-penetrating segment for delivery [5].
- **Key Findings:** Treatment demonstrated significant reduction in infarct size (area of tissue death) and improved heart function, establishing the proof-of-concept for  $\delta$ -PKC inhibition as a cardioprotective strategy [5] [1] [2].

## Clinical Trial: PROTECTION AMI (Phase IIb)

- **Objective:** To assess the efficacy and safety of **delcasertib** as an adjunct to primary percutaneous coronary intervention (PCI) in patients with acute ST-segment elevation myocardial infarction (STEMI) [3] [1].
- **Design:** A multicenter, randomized, double-blind, placebo-controlled trial [3].
- **Participants:** 1,176 patients undergoing primary PCI within 6 hours of symptom onset. The primary analysis focused on 911 patients with anterior STEMI [3] [1].
- **Intervention:** Patients received an intravenous infusion of either a placebo or one of three doses of **delcasertib** (50, 150, or 450 mg/h) initiated before PCI and continued for approximately 2.5 hours [3].
- **Primary Endpoint:** Infarct size measured by the area under the curve (AUC) of creatine kinase MB fraction [3].
- **Key Findings:** The trial failed to meet its primary endpoint, showing no significant reduction in infarct size or improvement in clinical outcomes with **delcasertib** compared to placebo [3] [1] [4].

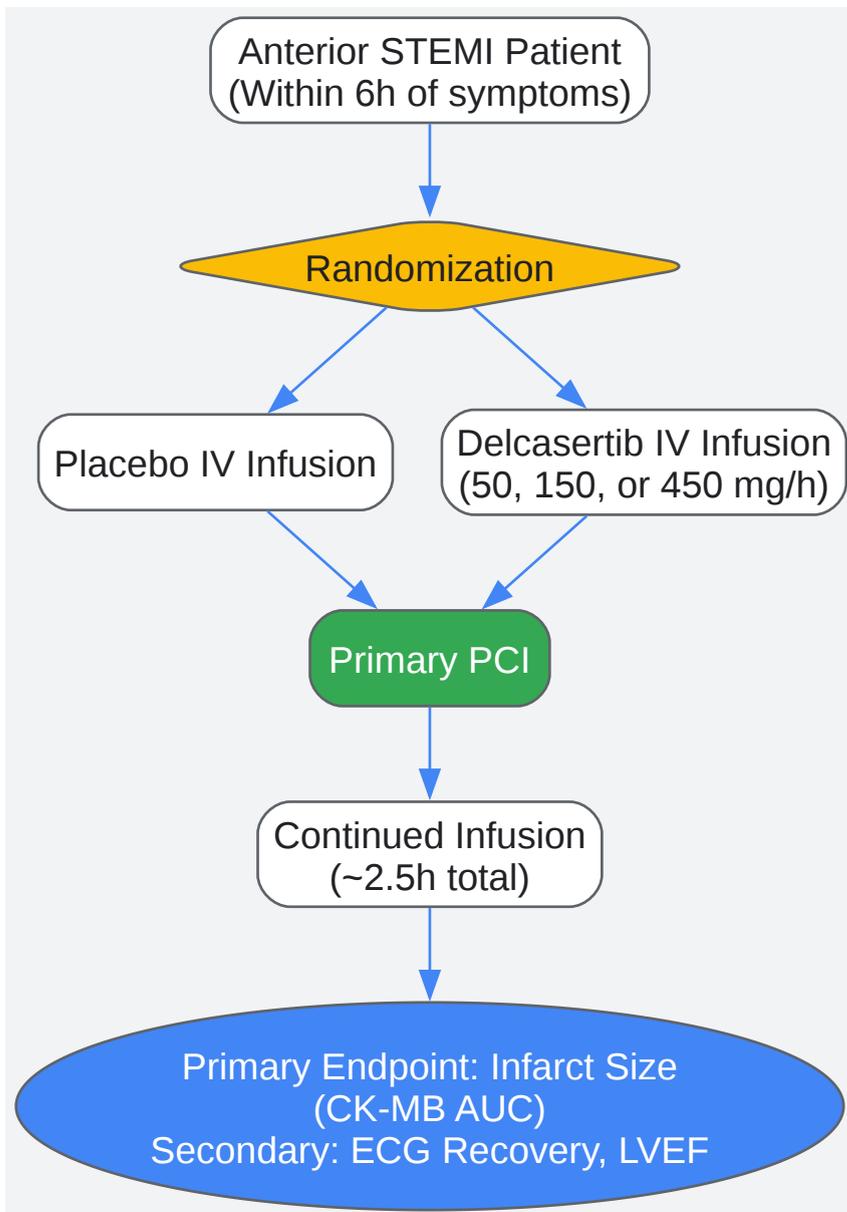
## Visualizing the Mechanism and Clinical Workflow

The following diagrams illustrate the proposed drug mechanism and the structure of the key clinical trial.



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*Diagram 1: Proposed Mechanism of Action for **Delcasertib**. Preclinical studies suggested that **delcasertib**, a selective  $\delta$ -PKC inhibitor, would protect heart cells by blocking a key step in reperfusion injury [5] [2].*



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Diagram 2: PROTECTION AMI Clinical Trial Workflow. The Phase IIb trial tested **delcasertib** administered intravenously starting just before the artery-opening procedure (PCI) and continuing afterward. It failed to show a benefit on the primary endpoint of infarct size [3] [1] [4].

## Analysis of the Discrepancy and Contributing Factors

The transition from successful animal studies to a failed clinical trial is a common challenge in drug development. Several factors may explain the **delcasertib** discrepancy:

- **Timing of Therapy:** In animal models, the exact onset of ischemia is known, and treatment can be precisely timed. In humans, the duration of ischemia before hospital arrival is uncertain and variable, potentially creating a missed therapeutic window [2] [6].
- **Biological Complexity in Humans:** Human heart disease involves comorbidities (like diabetes, hypertension) and concomitant medications that are absent in animal models. These factors can profoundly influence the response to therapy and the underlying disease pathology [7] [6].
- **Therapeutic Target Validation:** The very existence and clinical significance of preventable reperfusion injury in humans remains a topic of debate. Some experts suggest that it may not be a major modifiable factor in patients or that the mechanisms in humans differ from those in animal models [2] [4].
- **Dosage and Delivery:** While the intravenous doses used were high and believed to achieve effective tissue levels, it is possible that the optimal dosing strategy for humans was not identified [2].

## Conclusions for Drug Development

The case of **delcasertib** underscores a recurring theme in translational medicine, particularly in cardioprotection. Despite a strong mechanistic rationale and positive preclinical data, **selective inhibition of  $\delta$ -PKC with delcasertib did not reduce myocardial injury in patients treated with primary PCI according to contemporary standards of care** [3]. Following the negative results of the PROTECTION AMI trial, **clinical development of delcasertib for heart attack was discontinued** [2].

This outcome highlights the critical need for more human-relevant disease models and a deeper understanding of human pathobiology to bridge the gap between promising laboratory findings and effective patient therapies [7] [6] [8].

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## References

1. Novel Drug Produces Negative Results in Reducing Heart ... [acc.org]
2. Delcasertib Fails to Prevent Reperfusion Injury Post MI [mdedge.com]

3. Inhibition of delta-protein kinase C by delcasertib as an ... [pubmed.ncbi.nlm.nih.gov]
4. Experimental Agent Does Not Prevent Reperfusion Injury [tctmd.com]
5. delcasertib | Ligand page [guidetopharmacology.org]
6. Targeting reperfusion injury in patients with ST-segment ... [pmc.ncbi.nlm.nih.gov]
7. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
8. targeting microvascular dysfunction and reperfusion injury [sciencedirect.com]

To cite this document: Smolecule. [Delcasertib: Preclinical vs. Clinical Results at a Glance].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1793391#delcasertib-preclinical-vs-clinical-results-discrepancy>]

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